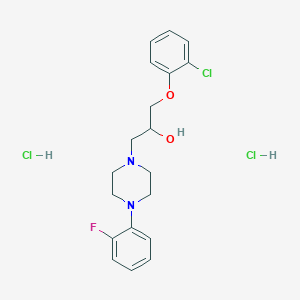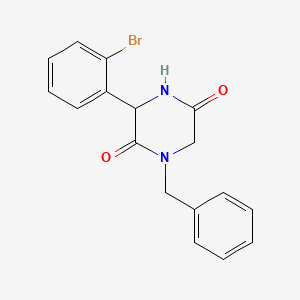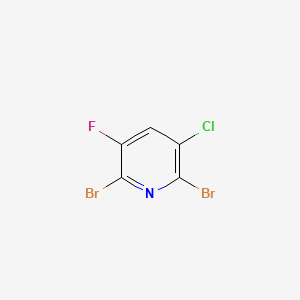![molecular formula C18H22N2 B2570268 3,3-[Spiro-2-adamantyl]-1-indanone hydrazone CAS No. 400083-52-5](/img/structure/B2570268.png)
3,3-[Spiro-2-adamantyl]-1-indanone hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-[Spiro-2-adamantyl]-1-indanone hydrazone is a unique chemical compound characterized by its spiro structure, which includes an adamantyl group attached to an indanone moiety
Mechanism of Action
are organic compounds that are derived from the condensation of hydrazines with ketones or aldehydes . They are known to exhibit a wide range of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action . The biological activity of hydrazones is often attributed to their ability to interact with biological targets through their azomethine group (–NH–N=CH–), which is connected with a carbonyl group .
The mode of action of hydrazones can vary depending on the specific compound and its biological target. For example, some hydrazones are known to inhibit the growth of bacteria by interfering with bacterial cell wall synthesis . Others might exert their effects by interacting with enzymes or other proteins within the cell .
The biochemical pathways affected by hydrazones can also vary widely. For instance, some hydrazones might affect the pathways involved in DNA synthesis or protein production, leading to cell death .
In terms of pharmacokinetics , the absorption, distribution, metabolism, and excretion (ADME) properties of hydrazones can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The result of action of hydrazones can include effects at the molecular and cellular levels, such as inhibition of cell growth, induction of cell death, or modulation of cellular signaling pathways .
The action environment can influence the efficacy and stability of hydrazones. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its biological targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,3-[Spiro-2-adamantyl]-1-indanone hydrazone are not fully understood due to the lack of specific studies on this compound. It can be inferred from the general properties of hydrazones. Hydrazones are known to interact with various enzymes, proteins, and other biomolecules . They are more nucleophilic than a regular amine due to the presence of the adjacent nitrogen .
Cellular Effects
For instance, they have been found to have anticancer, anti-inflammatory, and anti-aggregation properties .
Molecular Mechanism
Hydrazones are known to undergo a series of chemical reactions that start with a substrate and finish with an end product . They can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Adamantane derivatives, to which this compound is related, have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Dosage Effects in Animal Models
Some hydrazone derivatives have been found to exhibit antinociceptive and anti-inflammatory effects in mice .
Metabolic Pathways
Hydrazones are known to be involved in the mevalonate pathway of isoprenoid biosynthesis .
Transport and Distribution
Hydrazones are small, organic molecules that can be transported and distributed within cells .
Subcellular Localization
Hydrazones are known to be localized within various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-[Spiro-2-adamantyl]-1-indanone hydrazone typically involves the reaction of 3,3-[Spiro-2-adamantyl]-1-indanone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The process involves the formation of a hydrazone linkage through the condensation of the carbonyl group of the indanone with the hydrazine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-[Spiro-2-adamantyl]-1-indanone hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Amines derived from the reduction of the hydrazone group.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
3,3-[Spiro-2-adamantyl]-1-indanone hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and other biological molecules.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
3,3-[Spiro-2-adamantyl]-1-indanone: The parent compound without the hydrazone group.
Adamantyl Hydrazones: Compounds with similar adamantyl and hydrazone structures.
Indanone Derivatives: Compounds with modifications on the indanone moiety.
Uniqueness
3,3-[Spiro-2-adamantyl]-1-indanone hydrazone is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
IUPAC Name |
(E)-spiro[2H-indene-3,2'-adamantane]-1-ylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-20-17-10-18(16-4-2-1-3-15(16)17)13-6-11-5-12(8-13)9-14(18)7-11/h1-4,11-14H,5-10,19H2/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQFCJNSNCJAFZ-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC(=NN)C5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C34C/C(=N\N)/C5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2570185.png)

![ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B2570188.png)

![N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2570192.png)


![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B2570196.png)
![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2570197.png)
![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570198.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide](/img/structure/B2570199.png)
![methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate](/img/structure/B2570201.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)

